

"commercial suppliers of Azepan-4-ol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Azepan-4-ol**

Cat. No.: **B112581**

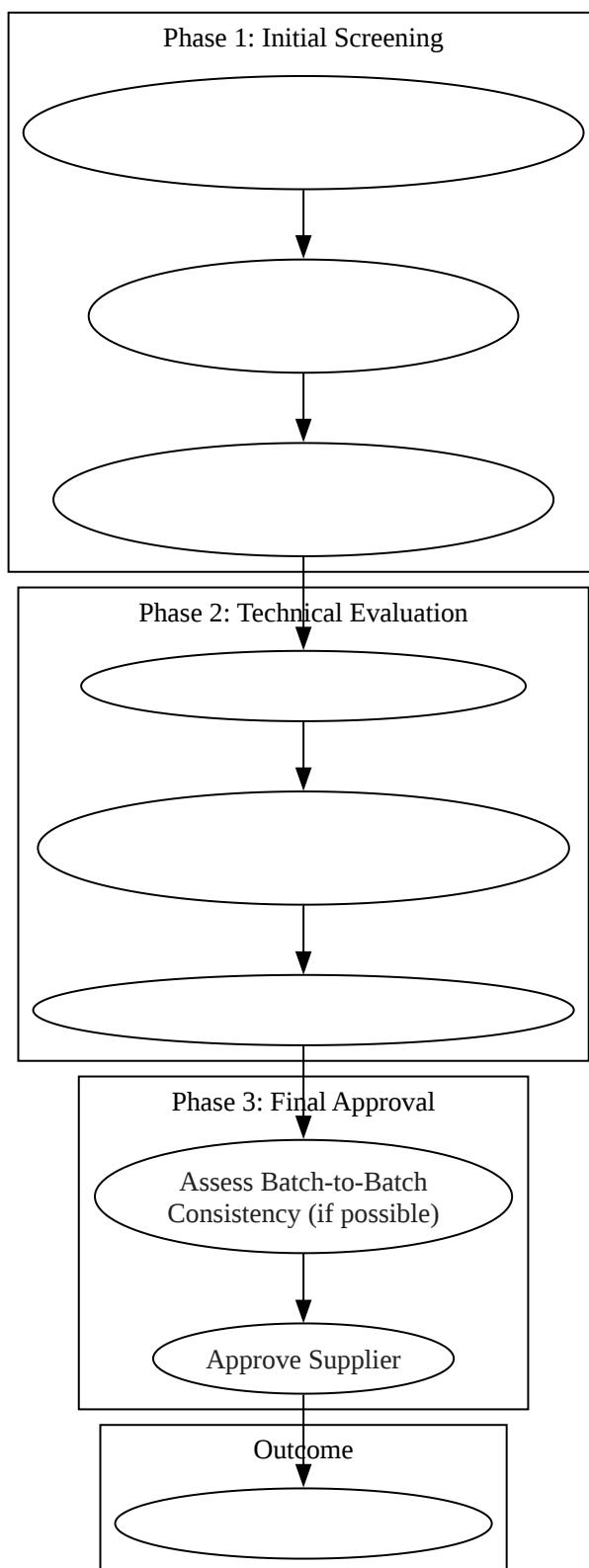
[Get Quote](#)

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of **Azepan-4-ol**

Abstract

Azepan-4-ol, a seven-membered heterocyclic amine, serves as a critical building block in modern medicinal chemistry and materials science.^[1] Its structural motif is integral to the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.^{[2][3]} Given its pivotal role, the integrity of the starting material is paramount to the success of research and development endeavors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing high-quality **Azepan-4-ol**. It details a robust supplier qualification process, outlines critical analytical methods for incoming quality control, and offers actionable protocols to ensure the identity, purity, and consistency of this vital chemical intermediate.

The Strategic Importance of Azepan-4-ol in Synthesis


Azepan-4-ol (CAS No. 39888-51-2), also known as 4-hydroxyazepane, is a versatile cyclic amine whose value lies in its dual functionality.^{[2][3]} The secondary amine and hydroxyl groups provide two reactive centers for a wide array of chemical modifications, making it an ideal scaffold in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).^[1] Its applications are diverse, ranging from being a key intermediate in pharmaceuticals to its use in the formulation of agrochemicals and the enhancement of polymers in material science.^{[2][3]}

The inherent reactivity and structural features of **Azepan-4-ol**—balanced lipophilicity and hydrogen-bonding capacity—make it particularly useful in the development of compounds targeting the central nervous system (CNS).^[1] As with any critical raw material, the purity and consistency of **Azepan-4-ol** directly impact the yield, impurity profile, and ultimate success of the final product. Therefore, a rigorous approach to supplier selection and material verification is not merely a procedural step but a foundational pillar of scientific integrity.

A Framework for Supplier Qualification

Selecting a commercial supplier for a critical reagent extends beyond a simple price comparison. It involves a meticulous due diligence process to mitigate risks associated with material variability, impurities, and supply chain instability. The following workflow provides a systematic approach to qualifying and selecting a reliable supplier.

Diagram: Supplier Qualification Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for the in-house quality control testing of a chemical starting material.

Protocol: Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of an organic molecule. [4] Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the **Azepan-4-ol** sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d ($CDCl_3$)) in a 5 mm NMR tube. [5]2. Solvent Selection Rationale: D_2O is suitable due to the polar nature of the hydroxyl and amine groups. If using D_2O , the signals from the -OH and -NH protons will exchange with deuterium and will likely not be observed. $CDCl_3$ can also be used, in which case these exchangeable protons should be visible.
- Data Acquisition: Acquire a 1H NMR spectrum. Following this, acquire a ^{13}C NMR and a DEPT-135 spectrum. The DEPT-135 experiment is invaluable for distinguishing between CH, CH_2 , and CH_3 carbons. [6]4. Data Interpretation: The resulting spectra should be consistent with the known structure of **Azepan-4-ol**. The 1H NMR should show characteristic signals for the protons on the azepane ring. The ^{13}C NMR should display the expected number of carbon signals. The absence of significant unassigned peaks is indicative of high purity.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile organic compounds. [7]The following is a representative reversed-phase method suitable for a basic compound like **Azepan-4-ol**.

Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. [8] * Rationale: TFA acts as an ion-pairing agent, improving the peak shape of basic analytes on C18 columns. [8]2. Sample Preparation: Prepare a sample solution of **Azepan-4-ol** in

Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection. [8]3. Chromatographic Conditions:

- Column: C18, 5 μ m, 4.6 x 250 mm.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10-20 μ L.
- Gradient Program: Start with 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. [8]4. Data Analysis: The purity is calculated based on the relative area percentage of the main peak in the chromatogram. The area of the main peak divided by the total area of all peaks (multiplied by 100) gives the percent purity.

Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing an orthogonal check on its identity. [9]It is typically coupled with liquid chromatography (LC-MS).

Methodology:

- Sample Preparation: Dilute the stock solution prepared for HPLC analysis to a concentration of approximately 10-50 μ g/mL using a 50:50 mixture of water and acetonitrile.
- Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Acquire data in positive ion mode.
- Data Interpretation: The primary ion expected for **Azepan-4-ol** (Molecular Formula: C₆H₁₃NO, Molecular Weight: 115.17 g/mol)[10] is the protonated molecule, [M+H]⁺. The

observed mass-to-charge ratio (m/z) should correspond to the theoretical exact mass of this ion.

- Theoretical Monoisotopic Mass: 115.0997 Da [10] * Expected [M+H]⁺ Ion: m/z ≈ 116.1075

Conclusion

The procurement of **Azepan-4-ol**, while seemingly routine, demands a rigorous scientific approach to ensure the quality and reliability of this foundational synthetic intermediate. By implementing a structured supplier qualification process and conducting thorough in-house analytical verification using orthogonal techniques like NMR, HPLC, and MS, researchers can proceed with confidence. This diligence minimizes the risk of costly experimental failures, ensures the reproducibility of synthetic outcomes, and upholds the integrity of the entire research and development pipeline. This guide serves as a practical framework to empower scientists in making informed sourcing decisions and maintaining the highest standards of quality in their work.

References

- Capot Chemical. MSDS of **azEpan-4-OL** hydrochloride. [Link]
- Carl ROTH. Safety Data Sheet: Azepan-4-one hydrochloride. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*. [Link]
- PubChem. **Azepan-4-ol**. [Link]
- Molbase. **Azepan-4-ol**. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]
- Japan Environment Agency. III Analytical Methods. [Link]
- SciELO. Chemical and Biological Potential of *Dipteryx lacunifera* Ducke. [Link]
- National Center for Biotechnology Information.
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
- University of Nebraska–Lincoln.
- Capot Chemical. MSDS of (R)-**azEpan-4-ol**. [Link]
- AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]

- Royal Society of Chemistry. Analytical Methods. [Link]
- National Center for Biotechnology Information. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. [Link]
- MDPI.
- International Journal of Pharmaceutical Sciences Review and Research. HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. [Link]
- PubChem. Azepan-4-one. [Link]
- GovInfo.
- SIELC Technologies. HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 39888-51-2(Azepan-4-ol) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. azom.com [azom.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["commercial suppliers of Azepan-4-ol"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112581#commercial-suppliers-of-azepan-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com